

An In-depth Technical Guide to 6-TAMRA Azide for Click Chemistry

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **6-TAMRA** (Tetramethylrhodamine) azide, a fluorescent probe widely utilized in click chemistry for the labeling and detection of biomolecules. We will delve into its photophysical properties, provide detailed experimental protocols for its application in both copper-catalyzed and strain-promoted click chemistry, and present visual workflows and reaction mechanisms to facilitate a deeper understanding of its utility in research and development.

Core Concepts: 6-TAMRA Azide and Click Chemistry

6-Carboxytetramethylrhodamine (**6-TAMRA**) is a bright, photostable orange-red fluorescent dye.[1] The azide derivative of **6-TAMRA** allows for its covalent attachment to alkyne-modified biomolecules through a highly efficient and specific reaction known as click chemistry.[2][3][4] This bioorthogonal ligation strategy, meaning it occurs without interfering with native biological processes, has become an invaluable tool for labeling proteins, nucleic acids, and other molecules in complex biological systems.[5][6][7]

Click chemistry encompasses a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and aqueous environments.[4][6] The two primary forms of click chemistry relevant to **6-TAMRA** azide are:

• Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction utilizes a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage.



[8][9][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, SPAAC employs a strained cyclooctyne that reacts spontaneously with an azide, driven by the release of ring strain.[8][11][12] This method is particularly advantageous for applications in living cells where the cytotoxicity of copper is a concern.[11]

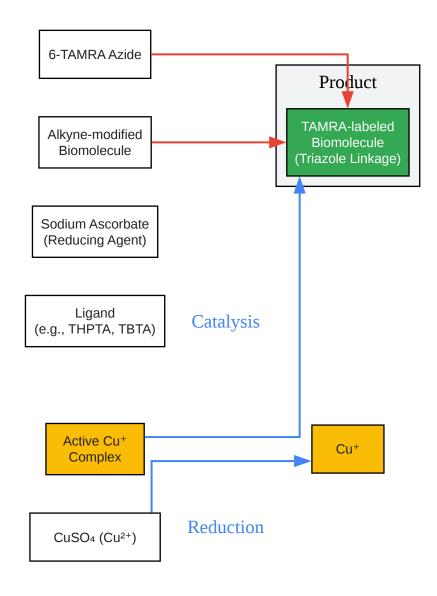
Data Presentation: Photophysical Properties of 6-TAMRA Azide

The photophysical properties of **6-TAMRA** azide make it a versatile fluorescent reporter. It is compatible with various excitation sources, including mercury arc, tungsten, and xenon arc lamps, as well as the 544 nm line of the Helium-Neon laser and the 532 nm green laser line.[8] Its spectral characteristics are nearly identical to those of TRITC conjugates.[2][3][4]

Property	Value	Reference
Excitation Maximum (λex)	541 - 553 nm	[2][3][13]
Emission Maximum (λem)	567 - 575 nm	[2][3][13]
Molar Extinction Coefficient (ε)	84,000 - 92,000 M ⁻¹ cm ⁻¹	[2][3][13]
Fluorescence Quantum Yield (Φ)	0.1	[2][3]
Molecular Weight	~512.56 g/mol	[2]

Mandatory Visualizations Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

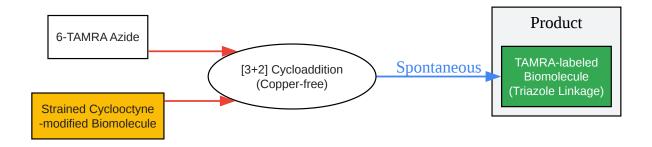




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Caption: The CuAAC reaction pathway for labeling with 6-TAMRA azide.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway

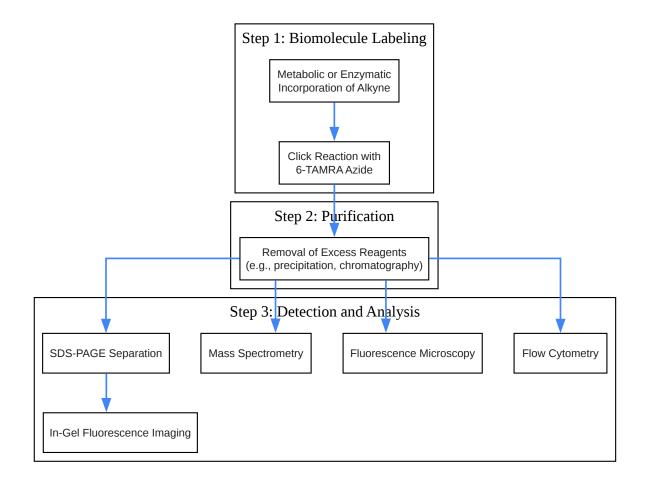




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Caption: The SPAAC reaction pathway for labeling with 6-TAMRA azide.

Experimental Workflow for Biomolecule Labeling and Detection



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